2-Methyl-3-nitrophenylacetic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-methyl-3-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-7(5-9(11)12)3-2-4-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIOFILTAJJDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543082 | |
| Record name | (2-Methyl-3-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23876-15-5 | |
| Record name | 2-Methyl-3-nitrobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23876-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methyl-3-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance and Research Trajectories of 2 Methyl 3 Nitrophenylacetic Acid
2-Methyl-3-nitrophenylacetic acid is a derivative of phenylacetic acid, characterized by the presence of both a methyl and a nitro group attached to the phenyl ring. Its significance in chemical research primarily stems from its utility as a crucial intermediate in multi-step synthetic pathways.
The research trajectory of this compound is closely linked to the development of pharmaceutical compounds. Notably, it serves as a vital precursor in the preparation of Ropinirole hydrochloride. chemicalbook.com Ropinirole is a non-ergoline dopamine (B1211576) agonist, and the synthesis of its core structure relies on intermediates derived from this compound. This application has been a significant driver for the development of efficient and scalable synthetic routes to the acid.
Beyond its role in pharmaceutical synthesis, the structural motifs present in this compound—a substituted aromatic ring with a carboxylic acid side chain—make it a versatile reagent in organic synthesis. The nitro group can be readily reduced to an amine, which can then participate in a wide range of chemical transformations, such as amide bond formation. This reactivity opens avenues for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules.
The physical and chemical properties of this compound are well-documented and are essential for its application in research and synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 132-136 °C sigmaaldrich.comsigmaaldrich.com |
| Appearance | White to light yellow crystalline powder google.comindiamart.com |
Historical Context of Synthesis and Early Applications in Chemical Science
Nitration Strategies for Phenylacetic Acid Skeletons
The introduction of a nitro group onto the phenylacetic acid framework is a key step in the synthesis of this compound. The regioselectivity and efficiency of this reaction are paramount.
Regioselective Nitration of 2-Methylphenylacetic Acid and its Derivatives
The nitration of 2-methylphenylacetic acid presents a challenge in directing the incoming nitro group to the desired C-3 position. The methyl group is an ortho-, para-director, while the acetic acid group is a meta-director. A common approach involves the use of a nitrating mixture, typically a combination of nitric acid and a strong co-acid like sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). frontiersin.orglibretexts.org
A patented method for the synthesis of this compound utilizes a mixture of 98% nitric acid and acetic anhydride in dichloromethane. google.com This system provides a potent nitrating agent while allowing for milder reaction conditions compared to the traditional nitric acid/sulfuric acid mixture. google.com The acetic anhydride is thought to regulate the acidity of the system, enhancing nitrating ability without being overly aggressive, thus reducing the formation of over-nitrated byproducts. google.com The use of dichloromethane as an inert solvent ensures the reaction proceeds in a homogeneous system, which can improve reaction speed and selectivity. google.com
The directing effects of the substituents on the aromatic ring play a crucial role in the outcome of the nitration reaction. The interplay between the activating methyl group and the deactivating acetic acid group on 2-methylphenylacetic acid necessitates careful control of reaction conditions to favor the formation of the 3-nitro isomer.
Optimization of Reaction Conditions and Reagent Stoichiometry for Enhanced Yield and Selectivity
To maximize the yield of this compound and minimize the formation of unwanted isomers, optimization of reaction parameters is essential. Key variables include temperature, reaction time, and the molar ratios of the reactants.
A specific synthetic method discloses that taking 2-methylphenylacetic acid as the raw material, the reaction is carried out in dichloromethane with acetic anhydride and 98% nitric acid. google.com The reaction temperature is controlled between -10 °C and 10 °C, with a reaction time of 1 to 3 hours. google.com The molar ratio of 2-methylphenylacetic acid to nitric acid to acetic anhydride is specified as 1:1.40-1.60:1.10. google.com
Further optimization within this method suggests that cooling the reaction to 0 °C before the dropwise addition of nitric acid, and maintaining the temperature between -5 °C and 5 °C for 2 hours, can be beneficial. google.com A specific example using a molar ratio of 1:1.50:1.10 (2-methylphenylacetic acid:nitric acid:acetic anhydride) yielded 61.4% of this compound. google.com
Table 1: Optimization of Nitration Reaction Conditions
| Molar Ratio (2-methylphenylacetic acid:nitric acid:acetic anhydride) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1:1.50:1.10 | 0 to 5 | 2.0 | 61.4 google.com |
| 1:1.43:1.10 | 0 to 5 | 3.0 | 60.6 google.com |
| 1:1.54:1.10 | 5 to 10 | 1.0 | 59.6 google.com |
These data highlight the sensitivity of the reaction yield to slight variations in stoichiometry and reaction conditions. Careful control over these parameters is crucial for achieving optimal outcomes in the synthesis of this compound.
Functional Group Interconversions and Derivatization Approaches
Once this compound is synthesized, its functional groups can be further modified to create a variety of derivatives for downstream applications.
Carboxylic Acid Transformations, Including Esterification and Acyl Chloride Formation
The carboxylic acid group of this compound is a versatile handle for further chemical modifications.
Esterification: Esters are commonly prepared from carboxylic acids through the Fischer esterification reaction. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in large excess, or water is removed as it is formed. masterorganicchemistry.com
Acyl Chloride Formation: Acyl chlorides are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of esters, amides, and other acyl compounds. wikipedia.orglibretexts.org Common reagents for converting carboxylic acids to acyl chlorides include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. wikipedia.orglibretexts.orgchemguide.co.uk The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. libretexts.orgchemguide.co.uk
Nitro Group Reductions and Subsequent Amination Reactions for Downstream Synthesis
The nitro group of this compound can be reduced to an amino group, opening up a vast array of further chemical transformations. This reduction is a fundamental step in the synthesis of many biologically active molecules.
Common methods for the reduction of aromatic nitro groups to amines include catalytic hydrogenation and the use of metals in acidic media. wikipedia.orgmasterorganicchemistry.com
Catalytic Hydrogenation: This method typically employs a catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂). wikipedia.orgcommonorganicchemistry.com It is a clean and efficient method, but the catalyst can also reduce other functional groups. commonorganicchemistry.com
Metal-Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for nitro group reduction. masterorganicchemistry.com Tin(II) chloride (SnCl₂) offers a mild alternative for this transformation. commonorganicchemistry.com
The resulting 2-amino-3-methylphenylacetic acid is a valuable intermediate. The newly formed amino group can undergo a variety of reactions, including diazotization followed by substitution, acylation, and alkylation, to generate a diverse range of derivatives.
Protection and Acylation Strategies for Amino Groups during Synthetic Sequences
In multi-step syntheses, it is often necessary to protect the amino group to prevent it from reacting with reagents intended for other parts of the molecule. The amino group is highly nucleophilic and can interfere with many reactions.
A common strategy is to protect the amino group as an amide. masterorganicchemistry.com This is typically achieved by reacting the amine with an acylating agent, such as an acid chloride or an acid anhydride. The resulting amide is significantly less nucleophilic and less basic than the free amine. masterorganicchemistry.com For example, the amino group can be acetylated using acetyl chloride or acetic anhydride.
This protecting group is generally stable to a wide range of reaction conditions but can be readily removed by hydrolysis under acidic or basic conditions to regenerate the free amine when desired. masterorganicchemistry.com This protection-deprotection sequence is a crucial tool in the synthetic chemist's arsenal (B13267) for the construction of complex molecules derived from 2-amino-3-methylphenylacetic acid.
Multi-step Synthetic Sequences Incorporating this compound as a Key Intermediate
This compound serves as a crucial building block in the synthesis of various high-value organic compounds, particularly pharmaceuticals. Its structure is pre-organized for cyclization reactions that form fused ring systems, which are central to the core structure of many biologically active molecules. The presence of the nitro group, while deactivating the ring towards electrophilic substitution, provides a functional handle that can be readily converted into an amino group at a later stage, paving the way for intramolecular condensation and cyclization reactions.
The general pathway involves an initial activation of the carboxylic acid, followed by amidation. The nitro group is then reduced to an amine, which subsequently undergoes intramolecular cyclization to form the indolone ring. This cyclization is often achieved through the reduction of the nitro group and a simultaneous or subsequent ring closure, a process sometimes referred to as reductive cyclization. While alternative routes to indolinones exist, such as the reductive cyclization of nitrostyrene (B7858105) intermediates, the pathway from this compound is a well-established method for specific substitution patterns. nih.gov
The synthesis of quindoline (B1213401) or even the more common quinoline (B57606) derivatives directly from this compound is not a widely reported transformation in the chemical literature. Standard quinoline syntheses, such as the Skraup, Doebner-von Miller, or Friedländer reactions, typically employ aniline (B41778) or 2-amino-aryl aldehyde/ketone precursors. mdpi.comiipseries.org
Research into the reactivity of analogous ortho-nitrophenylacetic acid derivatives provides insight into the likely cyclization pathways. Studies on the base-catalyzed Michael addition reactions of similar compounds reveal a preference for the formation of indole-type structures over quinolines. arkat-usa.org For instance, under conditions that cause o-nitrophenylacetonitrile to cyclize into a quinoline, the corresponding ethyl o-nitrophenylacetate yields an N-hydroxyindole instead. arkat-usa.org This suggests that the acetic acid side chain on the 2-methyl-3-nitrophenyl framework preferentially participates in cyclization reactions that lead to five-membered rings (indolones) rather than the six-membered rings required for quinoline formation. This divergent reactivity highlights the synthetic challenge in directing the cyclization of this compound towards quinoline or quindoline scaffolds.
This compound is a key starting material in one of the earliest and most commercially relevant synthetic routes to Ropinirole Hydrochloride, a potent non-ergoline dopamine (B1211576) D2 agonist used in the treatment of Parkinson's disease and restless legs syndrome. organic-chemistry.org This multi-step synthesis leverages the inherent reactivity of the starting material to construct the 4-(2-(dipropylamino)ethyl)indolin-2-one structure of Ropinirole.
The synthetic sequence begins with the conversion of this compound (II) into its corresponding acid chloride (III) using a chlorinating agent like thionyl chloride. nih.govnih.gov This activated intermediate is then reacted with di-n-propylamine to form the amide, 2-Methyl-3-nitro-N,N-dipropylphenylacetamide (IV). nih.govnih.gov The subsequent step is a selective reduction of the amide carbonyl group to a methylene (B1212753) group, yielding N,N-dipropyl-2-(2-methyl-3-nitrophenyl)ethanamine (V). This reduction is often accomplished using borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) complex. nih.gov
Table 1: Synthetic Sequence for Ropinirole Hydrochloride from this compound
| Step | Starting Material | Reagents | Intermediate/Product | Description |
|---|---|---|---|---|
| 1 | This compound (II) | Thionyl chloride (SOCl₂) | 2-Methyl-3-nitrophenylacetyl chloride (III) | Activation of the carboxylic acid to an acid chloride. nih.govnih.gov |
| 2 | 2-Methyl-3-nitrophenylacetyl chloride (III) | Di-n-propylamine | 2-Methyl-3-nitro-N,N-dipropylphenylacetamide (IV) | Amidation reaction to form the corresponding amide. nih.govnih.gov |
| 3 | 2-Methyl-3-nitro-N,N-dipropylphenylacetamide (IV) | Borane/THF | N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethanamine (V) | Selective reduction of the amide carbonyl to a methylene group. nih.gov |
Mechanistic Investigations and Reaction Dynamics of 2 Methyl 3 Nitrophenylacetic Acid
Elucidation of Nitration Reaction Mechanisms and Pathways
The synthesis of 2-Methyl-3-nitrophenylacetic acid is most commonly achieved through the nitration of 2-methylphenylacetic acid. A widely employed method utilizes a nitrating system of nitric acid and acetic anhydride (B1165640). google.com This system's acidity is modulated by the acetic anhydride, providing a potent yet controlled nitration environment that minimizes the formation of excessively nitrated byproducts. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758), which facilitates a homogeneous reaction system, thereby enhancing both the reaction speed and selectivity. google.com
The reaction proceeds by adding 2-methylphenylacetic acid, acetic anhydride, and dichloromethane to a reaction vessel, which is then cooled. Nitric acid is subsequently added dropwise while maintaining a low temperature. The electrophilic nitration mechanism involves the generation of the nitronium ion (NO₂⁺) from the reaction between nitric acid and acetic anhydride. The benzene (B151609) ring of 2-methylphenylacetic acid, acting as a nucleophile, then attacks the nitronium ion. The presence of the methyl (-CH₃) and acetic acid (-CH₂COOH) groups on the phenyl ring directs the position of nitration.
A typical synthesis protocol is detailed in the table below:
| Reagent/Parameter | Molar Ratio/Value |
| 2-Methylphenylacetic acid | 1 |
| Nitric acid | 1.40 - 1.60 |
| Acetic anhydride | 1.10 |
| Reaction Temperature | -10°C to 10°C |
| Reaction Time | 1 to 3 hours |
| Data derived from a patented synthesis method. google.com |
This controlled approach to nitration is crucial for achieving a good yield of the desired this compound isomer. google.com The reaction demonstrates the principles of electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the pre-existing substituents.
Kinetic Studies of Nitro-Group Transformations and Reduction Processes
The nitro group of this compound is a key functional group that can undergo various transformations, most notably reduction. Kinetic studies of the reduction of nitroaromatic compounds are essential for understanding their reactivity and for applications in synthesis and biochemistry. The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species.
The electrochemical reduction of nitrobenzene (B124822) to phenylhydroxylamine and subsequently to aniline (B41778) provides a model for the stepwise reduction process. nih.gov The half-wave potentials for these reductions are pH-dependent, highlighting the role of the reaction medium in the kinetics of the transformation. nih.gov In the context of this compound, the presence of the methyl and acetic acid groups would influence the electron density of the aromatic ring and, consequently, the reduction potential of the nitro group.
Further research involving techniques such as cyclic voltammetry and stopped-flow spectrophotometry could provide precise kinetic parameters for the reduction of this compound, elucidating the rates of each step in the reduction pathway.
Influence of Substituent Effects on Reactivity and Regioselectivity
The reactivity and regioselectivity of electrophilic aromatic substitution on a substituted benzene ring are profoundly influenced by the electronic properties of the substituents already present. lumenlearning.comunizin.org Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing. unizin.orglibretexts.org
In the case of 2-methylphenylacetic acid, the starting material for the synthesis of this compound, we have two substituents to consider: the methyl group (-CH₃) and the acetic acid group (-CH₂COOH).
Methyl Group (-CH₃): The methyl group is an activating group. lumenlearning.com It is an electron-donating group through an inductive effect (+I), which enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene. lumenlearning.com It is an ortho- and para-director.
Acetic Acid Group (-CH₂COOH): The carboxymethyl group is generally considered a deactivating group. The carbonyl carbon has a partial positive charge, which can withdraw electron density from the ring via the inductive effect. It is typically a meta-director. However, its influence is mediated by the insulating -CH₂- group.
The nitration of 2-methylphenylacetic acid results in the formation of this compound, indicating that the nitro group is introduced at the 3-position. This outcome is a result of the combined directing effects of the methyl and acetic acid groups. The ortho- and para-directing influence of the activating methyl group and the meta-directing influence of the deactivating acetic acid group lead to substitution at the position that is meta to the acetic acid group and ortho to the methyl group.
The table below summarizes the directing effects of various substituents in electrophilic aromatic substitution, providing context for the observed regioselectivity in the synthesis of this compound.
| Substituent | Effect on Reactivity | Directing Effect |
| -OH | Activating | Ortho, Para |
| -CH₃ | Activating | Ortho, Para |
| -Cl | Deactivating | Ortho, Para |
| -Br | Deactivating | Ortho, Para |
| -NO₂ | Deactivating | Meta |
| -COOH | Deactivating | Meta |
| Data compiled from general organic chemistry principles. unizin.orglibretexts.org |
Sophisticated Analytical Characterization in Research Endeavors
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-Methyl-3-nitrophenylacetic acid, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR Spectroscopy: In ¹H NMR analysis, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the precise arrangement of protons in the molecule. For this compound, the spectrum distinctly shows the protons of the methyl group, the methylene (B1212753) group of the acetic acid moiety, and the aromatic protons on the substituted ring. A patent detailing the synthesis of this compound provides specific spectral data recorded in a DMSO-d₆ solvent at 500 MHz. google.com The acidic proton of the carboxylic acid group is also observed, typically as a broad singlet at a downfield chemical shift. google.com
Interactive Table 1: ¹H NMR Spectral Data for this compound google.com Use the dropdown menu to see details for each proton assignment.
δ 12.52-12.56 (1H, s)
This broad singlet corresponds to the acidic proton of the carboxylic acid (-COOH) group.
δ 7.71-7.74 (1H, d)
This doublet represents one of the aromatic protons, split by a neighboring proton.
δ 7.54-7.55 (1H, d)
This doublet corresponds to another aromatic proton on the phenyl ring.
δ 7.26-7.40 (1H, t)
This triplet signal is characteristic of an aromatic proton coupled to two adjacent protons.
δ 3.78-3.79 (2H, s)
This singlet signal is assigned to the two protons of the methylene (-CH₂) group in the acetic acid side chain.
δ 2.28-2.43 (3H, s)
This singlet corresponds to the three protons of the methyl (-CH₃) group attached to the phenyl ring.
Carbon-¹³ (¹³C) NMR Spectroscopy: While specific ¹³C NMR data for this exact compound is not detailed in the provided search results, the technique is crucial for confirming the carbon skeleton. A typical ¹³C NMR spectrum would show distinct signals for the methyl carbon, the methylene carbon, the carboxyl carbon, and the six unique carbons of the aromatic ring. The chemical shifts of these carbons are influenced by their electronic environment, providing further structural confirmation.
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. The nominal molecular weight of the compound is 195.17 g/mol . sigmaaldrich.comchemscene.comcalpaclab.com
Electron impact ionization (EI) is a common technique used in MS. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 195). google.com The fragmentation pattern for carboxylic acids is well-characterized and typically involves characteristic losses. libretexts.org Key expected fragments for this molecule would include:
A peak at M-17, corresponding to the loss of a hydroxyl radical (•OH).
A peak at M-45, resulting from the loss of the entire carboxyl group (•COOH). libretexts.org
Elemental Analysis for Empirical Formula Validation and Purity Confirmation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This data is used to validate the empirical formula, which for this compound is C₉H₉NO₄. google.comsigmaaldrich.com The experimentally measured percentages are compared against the theoretically calculated values. A close correlation between the measured and theoretical values confirms the empirical formula and serves as a strong indicator of the sample's purity.
Interactive Table 2: Elemental Analysis Data for this compound google.com Click on the headers to sort the table. You can compare the theoretical values with different experimental measurements.
| Element | Theoretical Value (%) | Measured Value 1 (%) | Measured Value 2 (%) | Measured Value 3 (%) |
| Carbon (C) | 55.38 | 55.70 | 55.39 | 55.42 |
| Hydrogen (H) | 4.58 | 4.80 | 4.65 | 4.65 |
| Nitrogen (N) | 7.23 | 7.10 | 7.18 | 7.14 |
The close agreement in the data demonstrates the successful synthesis of the target compound with a high degree of purity.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound displays distinct absorption bands that confirm its structure. google.com The most prominent bands are associated with the carboxylic acid and the nitro groups.
Interactive Table 3: Characteristic FT-IR Absorption Bands for this compound google.com Use the dropdown menu to explore the vibrational modes.
Carboxylic Acid (-COOH) Group
C=O Stretch: A strong absorption band is observed in the region of 1718 cm⁻¹, which is characteristic of the carbonyl stretch in a carboxylic acid.
C-O Stretch: An absorption band around 1263-1267 cm⁻¹ corresponds to the C-O stretching vibration of the carboxylic acid.
Nitro (-NO₂) Group
Asymmetric Stretch: A strong absorption band is typically found around 1524-1526 cm⁻¹.
Symmetric Stretch: Another characteristic band appears in the range of 1333-1340 cm⁻¹.
The presence and position of these bands provide unambiguous evidence for the key functional groups required in the target molecule.
Advanced Chromatographic Methods (e.g., HPLC, UPLC, GC-MS, TLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components in a mixture and are widely used to assess the purity of this compound and to monitor the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the premier methods for determining the purity of non-volatile compounds like this compound. By using a suitable stationary phase and mobile phase, a sample can be analyzed to show a primary peak for the main compound and any minor peaks representing impurities. The area under the peaks allows for precise quantification of purity, which is often reported to be >96%. tcichemicals.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For this compound, it might require derivatization to increase its volatility. GC-MS is useful for identifying and quantifying volatile impurities in a sample. Purity levels of >96.0% have been reported using GC analysis. geno-chem.com
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative technique used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, one can visualize the consumption of the reactant and the formation of the product (this compound), allowing for the determination of the reaction's endpoint.
UV-Visible Spectroscopy for Reaction Monitoring and Complex Characterization
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The nitrophenyl group in this compound acts as a chromophore, meaning it absorbs light in the UV-Vis region. This property can be exploited for several purposes. During synthesis, the reaction can be monitored by observing changes in the UV-Vis spectrum as the chromophore of the starting material is converted into the chromophore of the product. Furthermore, if this compound is used to form complexes, particularly with transition metals, new absorption bands may appear. These bands, arising from d-d electronic transitions or charge-transfer phenomena, can be analyzed to provide information about the electronic structure and geometry of the resulting complex.
Investigation of Biological Activities and Molecular Mechanisms
Evaluation of Antimicrobial Properties and Efficacy
There are no published studies evaluating the antimicrobial properties of 2-Methyl-3-nitrophenylacetic Acid. The potential efficacy of this compound against bacteria, fungi, or other microbes has not been reported in the scientific literature. Phenolic compounds and other organic acids have been noted for their antimicrobial effects, but specific data for this compound is absent. mdpi.comnih.gov
Elucidation of Enzyme Inhibition Profiles and Interference with Metabolic Pathways
The inhibitory effects of this compound on various enzymes and its potential to interfere with metabolic pathways have not been explored.
Inhibition of Key Metabolic Enzymes
No research has been conducted to determine if this compound can inhibit key metabolic enzymes. The field of drug discovery often involves targeting enzymes in metabolic pathways, but this particular compound has not been a subject of such research. nih.gov
Studies on α-Glucosidase and Anticholinesterase Inhibition
Similarly, there are no studies available on the inhibitory activity of this compound against α-glucosidase or anticholinesterase enzymes. Inhibition of these enzymes is a therapeutic strategy for diabetes and neurodegenerative diseases, respectively, but the potential of this compound in these areas is unknown. nih.govnih.govnih.govnih.gov
Studies on Interactions with Biological Macromolecules, including DNA and Proteins
While direct studies on the interaction of this compound with DNA and proteins are not extensively documented in publicly available research, the broader class of nitro-containing compounds has been a subject of investigation. Nitro compounds are known to have diverse biological activities, which often stem from their interactions with cellular macromolecules. nih.gov
One general mechanism of action for some nitro compounds involves their reduction to form reactive intermediates, such as nitroso and superoxide (B77818) species. These reactive species can then covalently bind to essential biological macromolecules like DNA, leading to nuclear damage and cellular death. nih.gov This mechanism is a cornerstone of the antimicrobial activity of many nitro-containing drugs. nih.gov
Furthermore, derivatives of nitrophenylacetic acids have been synthesized and studied for their ability to form heterocyclic structures, which are known to interact with various biological targets, including enzymes and receptors. For instance, 2-nitrophenylacetic acid is a precursor for quindoline (B1213401), whose derivatives have been explored as enzyme inhibitors. wikipedia.org
The interaction of small molecules with proteins can be investigated using various techniques, such as microwell protein-induced fluorescence enhancement (mwPIFE), which allows for the study of protein-nucleic acid binding and the specificity of these interactions. nih.gov Such methodologies could be applied to further understand the potential interactions of this compound and its derivatives with specific protein targets.
Table 1: General Interactions of Nitro Compounds with Biological Macromolecules
| Class of Compound | Interacting Macromolecule | Mechanism of Interaction | Potential Outcome | Reference |
| Nitro-containing compounds | DNA | Covalent binding of reduced nitro species | Nuclear damage, cell death | nih.gov |
| Quindoline derivatives (from 2-nitrophenylacetic acid) | Enzymes | Inhibition | Modulation of enzyme activity | wikipedia.org |
Exploration of Neuroprotective Potentials and Related Central Nervous System Effects
The neuroprotective potential of compounds related to this compound, such as phenolic acids and other nitro compounds, has been an area of active research. Phenolic acids, which share a similar core structure, are known to exhibit neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory activities. mdpi.com Some phenolic acids have been shown to cross the blood-brain barrier and accumulate in the brain, where they can exert their protective effects. mdpi.com
Nitro-containing compounds have also been investigated for their roles in the central nervous system. For instance, studies on 3-nitropropionic acid, a neurotoxin, have been used to create experimental models of neurodegenerative diseases like Huntington's disease. nih.gov In these models, inhibitors of phosphodiesterases (PDEs), such as sildenafil (B151) and RO 20-1724, have shown neuroprotective effects by attenuating the behavioral and biochemical toxicities induced by 3-nitropropionic acid. nih.gov This suggests that modulation of signaling pathways involving cyclic nucleotides could be a potential avenue for neuroprotection by related nitro compounds.
Furthermore, chlorogenic acid, an ester of a phenolic acid, has demonstrated neuroprotective properties by enhancing neuronal recovery and plasticity, and by reducing neuroinflammation and amyloid-beta accumulation in models of memory deficit. mdpi.com These findings highlight the potential for compounds with similar structural motifs to this compound to have beneficial effects on the central nervous system.
Table 2: Investigated Neuroprotective Potentials of Related Compounds
| Compound/Class | Proposed Mechanism | Observed Effect | Reference |
| Phenolic Acids | Antioxidant, anti-inflammatory | Neuroprotection, amelioration of neurological disorders | mdpi.com |
| PDE4 and PDE5 Inhibitors | Attenuation of oxidative-nitrosative stress | Neuroprotection in a 3-nitropropionic acid model of Huntington's disease | nih.gov |
| Chlorogenic Acid | Enhancement of neuronal recovery and plasticity, anti-inflammatory | Reversal of memory deficits, reduction of amyloid-beta accumulation | mdpi.com |
Detailed Mechanistic Insights into the Pharmacological Actions of this compound Derivatives
A significant derivative of this compound is the dopamine (B1211576) agonist, Ropinirole, which is used in the treatment of Parkinson's disease and restless legs syndrome. wikipedia.orgpatsnap.com The pharmacological actions of Ropinirole provide detailed insights into the potential molecular mechanisms of this class of compounds.
Ropinirole primarily acts as an agonist at dopamine D2, D3, and D4 receptors, with the highest affinity for the D3 receptor. wikipedia.orgpatsnap.com These receptors are G-protein coupled receptors that play crucial roles in regulating motor control, mood, and motivation in the central nervous system. patsnap.comnih.gov By stimulating these receptors, Ropinirole mimics the effects of dopamine, thereby compensating for the dopamine deficiency that characterizes Parkinson's disease. patsnap.compatsnap.com This stimulation of dopamine receptors helps to alleviate the motor symptoms of Parkinson's disease, such as tremors, rigidity, and slowness of movement. patsnap.compatsnap.com
The mechanism of action is believed to involve the inhibition of adenylyl cyclase and calcium channels, as well as the activation of potassium channels, which ultimately maximizes the "on" time and minimizes the "off" time associated with the progression of Parkinson's disease. nih.gov While the exact mechanism for its efficacy in restless legs syndrome is not fully understood, it is also thought to be related to its ability to stimulate dopamine receptors. patsnap.comdrugbank.com
Ropinirole is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, into inactive metabolites that are then excreted by the kidneys. wikipedia.orgdrugbank.com
Table 3: Pharmacological Profile of Ropinirole
| Feature | Description | Reference |
| Primary Mechanism | Dopamine agonist | wikipedia.orgpatsnap.compatsnap.comnih.gov |
| Receptor Targets | D2, D3, and D4 dopamine receptors (highest affinity for D3) | wikipedia.orgpatsnap.com |
| Cellular Effect | Inhibition of adenylyl cyclase and Ca2+ channels; activation of K+ channels | nih.gov |
| Therapeutic Use | Parkinson's disease, Restless legs syndrome | wikipedia.orgpatsnap.com |
| Metabolism | Primarily by CYP1A2 in the liver | wikipedia.orgdrugbank.com |
Computational and Theoretical Chemistry Perspectives
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-Methyl-3-nitrophenylacetic acid. DFT methods are used to determine optimized molecular geometries and predict a variety of electronic properties from the ground state. nih.gov By solving approximations of the Schrödinger equation, DFT can map the electron density to determine the molecule's energy, electronic structure, and other properties.
A key application of DFT is the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. nih.gov Furthermore, the analysis of a molecule's electrostatic potential (MEP) map can identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. This is particularly relevant for this compound, where the nitro group and carboxylic acid group create a complex electronic landscape.
These calculations can predict spectroscopic properties, aiding in the interpretation of experimental data from techniques like NMR. Theoretical calculations on related compounds have been successfully used to correlate calculated parameters with experimental results. nih.gov
Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Results) This table presents illustrative data typical of DFT calculations for aromatic nitro compounds to demonstrate the type of information generated.
| Parameter | Illustrative Value | Significance |
|---|---|---|
| Energy of HOMO | -7.2 eV | Indicates electron-donating ability. |
| Energy of LUMO | -2.5 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and kinetic stability. nih.gov |
| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule. |
| Polarizability | 18.5 ų | Indicates how easily the electron cloud can be distorted. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a compound like this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build predictive models. nih.gov
The process involves several steps:
A training set of molecules with known biological activities (e.g., enzyme inhibition) is selected.
The molecules are aligned in 3D space, often based on a common scaffold or by docking them into a common receptor site. nih.gov
For CoMFA, steric and electrostatic fields are calculated around each molecule. For CoMSIA, additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor are also calculated. mdpi.com
Statistical methods, such as Partial Least Squares (PLS), are used to generate a mathematical equation linking the variations in these fields to the variations in biological activity. semanticscholar.org
The resulting models are validated using an external test set of compounds. nih.gov The statistical quality of a QSAR model is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov The models can be visualized as 3D contour maps, which highlight regions where modifications to the molecular structure—such as adding bulky groups or electron-withdrawing groups—are likely to increase or decrease biological efficacy. mdpi.com This provides invaluable guidance for the rational design of more potent analogues. nih.govnih.gov
Table 2: Illustrative Statistical Results for a Hypothetical 3D-QSAR Model This table demonstrates the kind of statistical validation metrics produced in a QSAR study.
| Model | q² | r² | r²_pred (Test Set) | Field Contributions (%) |
|---|---|---|---|---|
| CoMFA | 0.703 | 0.998 | 0.682 | Steric: 45%, Electrostatic: 55% semanticscholar.org |
| CoMSIA | 0.728 | 0.982 | 0.814 | Steric: 20%, Electrostatic: 35%, Hydrophobic: 30%, H-Bond Donor: 15% nih.gov |
Molecular Docking Simulations for Elucidating Ligand-Receptor Binding Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is crucial in drug discovery for predicting the binding mode and affinity of a compound within the active site of a target protein. chemmethod.com
The simulation process involves preparing the 3D structures of both the ligand and the receptor. nih.gov A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a scoring function. chemmethod.com This function estimates the binding free energy, with lower scores (more negative values) indicating a more favorable binding interaction. semanticscholar.org
The results of a docking simulation provide detailed insights into the specific interactions that stabilize the ligand-receptor complex, such as:
Hydrogen bonds
Hydrophobic interactions
Pi-pi stacking
Electrostatic interactions
To further assess the stability of the predicted binding pose, molecular dynamics (MD) simulations are often performed. chemmethod.com MD simulations model the atomic movements over time, providing a more dynamic and physiologically relevant picture of the complex's stability and conformational changes. semanticscholar.org
Table 3: Hypothetical Molecular Docking Results for this compound This table illustrates the typical output of a molecular docking study, showing how the compound might interact with a hypothetical enzyme active site.
| Hypothetical Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Enzyme X Active Site | -7.5 | ARG 121 | Hydrogen Bond (with carboxylic acid) |
| TYR 210 | Pi-Pi Stacking (with phenyl ring) | ||
| LEU 85, ILE 100 | Hydrophobic Interaction |
Conformation and Tautomerism Analysis via Integrated Theoretical and Spectroscopic Approaches
The biological activity and physical properties of a molecule like this compound are highly dependent on its three-dimensional shape or conformation. The molecule possesses several rotatable bonds, primarily around the acetic acid side chain (C-C single bond) and the nitro group. This allows it to adopt various spatial arrangements (conformers).
Computational methods, especially DFT, can be used to perform a conformational analysis. mdpi.com By systematically rotating the flexible bonds and calculating the Gibbs free energy for each resulting structure, a potential energy surface can be mapped out. The structures corresponding to energy minima are identified as stable conformers. The relative Gibbs free energy values allow for the prediction of the equilibrium population of each conformer at a given temperature. mdpi.com
These theoretical findings are often integrated with experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR), to provide a complete picture. mdpi.com For instance, experimentally observed chemical shifts or coupling constants in NMR spectra can be compared with values predicted for different conformers, helping to confirm the dominant conformation in solution. mdpi.com While significant tautomerism is not expected for the carboxylic acid group under normal conditions, this integrated approach would also be capable of identifying and quantifying any potential tautomeric forms if they were energetically accessible.
Table 4: Illustrative Conformational Analysis of this compound This table shows how relative energies calculated via DFT can be used to predict the most stable conformer.
| Conformer | Description of Dihedral Angle (C-C-C=O) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| I | ~0° (syn-periplanar) | 1.5 | ~8% |
| II | ~90° | 3.0 | <1% |
| III | ~180° (anti-periplanar) | 0.0 | ~92% |
Future Research Directions and Translational Prospects
Development of Novel and Sustainable Synthetic Routes, Including Green Chemistry Approaches
The current synthesis of 2-Methyl-3-nitrophenylacetic acid often involves traditional methods that can be resource-intensive and generate hazardous waste. A primary area of future research will be the development of novel and sustainable synthetic routes that align with the principles of green chemistry.
A patented method involves the nitration of 2-methylphenylacetic acid using nitric acid and acetic anhydride (B1165640) in dichloromethane (B109758). google.com While effective, this process utilizes chlorinated solvents, which are environmentally undesirable. Future efforts will likely focus on replacing such solvents with greener alternatives like ionic liquids or supercritical fluids. Additionally, research into catalytic nitration methods, potentially using solid acid catalysts, could offer a more sustainable and efficient pathway, minimizing waste and improving atom economy.
The development of biocatalytic routes, employing enzymes to carry out specific synthetic steps, represents another promising frontier. This approach could lead to highly selective and environmentally benign production methods.
Design and Synthesis of Advanced Derivatives with Enhanced Biological Specificity and Potency
While this compound itself is primarily an intermediate, its structural scaffold provides a foundation for the design and synthesis of advanced derivatives with tailored biological activities. The presence of the nitro group is particularly significant, as nitro-containing compounds are known to exhibit a wide range of biological effects, including antimicrobial and anti-inflammatory properties. nih.gov
Future research will focus on creating a library of derivatives by modifying the core structure. This could involve:
Alterations to the phenyl ring: Introducing or modifying substituents to influence electronic properties and steric interactions.
Modification of the acetic acid side chain: Esterification, amidation, or conversion to other functional groups to modulate solubility, cell permeability, and target binding.
Reduction of the nitro group: Conversion of the nitro group to an amino group opens up a vast array of further chemical modifications, allowing for the introduction of diverse functionalities and the synthesis of novel heterocyclic systems.
These new derivatives will be screened for a variety of biological activities, with the goal of identifying lead compounds with enhanced specificity and potency for therapeutic targets.
Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding
To fully exploit the therapeutic potential of this compound derivatives, a deep understanding of their mechanisms of action is crucial. The integration of systems biology and "omics" technologies (genomics, proteomics, metabolomics) will be instrumental in achieving this.
By treating cells or model organisms with these compounds and analyzing the global changes in genes, proteins, and metabolites, researchers can:
Identify the specific cellular pathways and molecular targets affected by the compounds.
Uncover potential off-target effects and mechanisms of toxicity.
Elucidate the complex biological networks that are modulated by these molecules.
This comprehensive, data-driven approach will move beyond traditional target-based drug discovery and provide a more holistic understanding of how these compounds function within a biological system. This knowledge will be invaluable for optimizing lead compounds and predicting their efficacy and safety.
Exploration of New Therapeutic Avenues and Industrial Applications Beyond Current Scope
The primary established use of this compound is as an intermediate in the synthesis of pharmaceuticals. chemicalbook.com However, the structural motifs present in this compound and its derivatives suggest a much broader range of potential applications.
Future research will explore new therapeutic avenues, including:
Anticancer agents: The structural similarity to compounds like (2-nitrophenyl)acetic acid, which has derivatives with anticancer properties, suggests this as a promising area of investigation. wikipedia.org
Antimicrobial agents: The nitroaromatic scaffold is a well-known pharmacophore for antimicrobial activity. nih.gov
Herbicides: Related compounds, such as (2-nitrophenyl)acetic acid, have demonstrated herbicidal properties. wikipedia.org
Beyond medicine, industrial applications could include its use as a building block for:
Polymers and materials science: The functional groups on the molecule could be exploited for the synthesis of novel polymers with specific properties.
Agrochemicals: Further investigation into its potential as a precursor for new herbicides or pesticides is warranted. wikipedia.org
Q & A
Q. How can this compound serve as a precursor for bioactive molecules?
- Methodological Answer : Explore functional group transformations:
- Reduction : Catalytic hydrogenation (Pd/C, H) converts nitro to amine for further coupling (e.g., amide formation).
- Esterification : React with methanol/HSO to produce methyl esters for Suzuki-Miyaura cross-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
